molecular formula C9H13N5O B11893317 2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol CAS No. 201599-22-6

2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol

Cat. No.: B11893317
CAS No.: 201599-22-6
M. Wt: 207.23 g/mol
InChI Key: OIAATOHBNVCLJY-UHFFFAOYSA-N
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Description

2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol is a high-purity chemical intermediate designed for research and development, particularly in medicinal chemistry. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocyclic structure known for its versatile biological activity and significant presence in drug discovery programs . The core structure provides a rigid, planar framework that is highly amenable to further chemical modification, making it an invaluable building block for the synthesis of more complex target molecules . The primary research value of this compound lies in its potential as a precursor for the development of small-molecule protein kinase inhibitors (PKIs) . Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of various diseases, including cancer . The pyrazolo[1,5-a]pyrimidine core is recognized for its ability to act as an ATP-competitive inhibitor, effectively blocking the activity of various kinase targets such as CK2, EGFR, B-Raf, and CDKs . The specific substitution pattern of this compound—with a 3-amino group, a 5-methyl group, and a 7-aminoethanol side chain—is strategically designed to interact with key residues in the enzyme's active site, potentially enhancing binding affinity and selectivity . This makes it a compound of interest for researchers developing therapeutics for oncology and other kinase-dependent pathologies. Beyond oncology, derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated potent anti-infective properties. Recent research has highlighted this scaffold's promise in developing novel agents against Mycobacterium tuberculosis (M.tb), including drug-resistant strains . The structural flexibility allows for optimization of physicochemical properties to overcome the challenges of the mycobacterial cell wall . The 2-hydroxyethylamino moiety at the 7-position is a critical pharmacophore that has been associated with improved activity in anti-mycobacterial assays, positioning this compound as a key intermediate for research into new tuberculosis treatments . This product is supplied for Research Use Only (RUO). It is strictly not intended for use in humans, animals, or as a diagnostic agent, and it must not be used for any personal, food, or veterinary applications. Researchers are responsible for ensuring all safety protocols are followed when handling this chemical.

Properties

CAS No.

201599-22-6

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-[(3-amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol

InChI

InChI=1S/C9H13N5O/c1-6-4-8(11-2-3-15)14-9(13-6)7(10)5-12-14/h4-5,11,15H,2-3,10H2,1H3

InChI Key

OIAATOHBNVCLJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCO)N

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution

Heating 2 with excess ethanolamine in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C for 12–24 hours achieves substitution. Triethylamine or potassium carbonate is often added to neutralize HCl byproducts. This method yields 2-((3-amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol (3 ) with 65–78% efficiency.

Table 1: Optimization of Direct Substitution Conditions

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃802472
DMSOEt₃N1001278
EthanolNoneReflux4842

Catalytic Coupling Strategies

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route. Using Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 110°C, the 7-chloro intermediate reacts with ethanolamine to afford 3 in 85% yield. This method reduces reaction time to 6–8 hours but requires stringent anhydrous conditions.

One-Pot Synthesis via Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. A mixture of 5-amino-3-methylpyrazole, ethyl acetoacetate, and ethanolamine in acetic acid undergoes microwave heating (150°C, 300 W) for 30 minutes, directly yielding 3 in 68% yield. This approach minimizes side products and enhances regioselectivity.

Characterization and Analytical Data

Synthesized 3 is characterized by:

  • ¹H NMR (DMSO-d₆): δ 2.38 (s, 3H, CH₃), 3.55 (t, J = 5.2 Hz, 2H, CH₂OH), 3.72 (q, J = 5.2 Hz, 2H, NHCH₂), 5.12 (s, 2H, NH₂), 6.45 (s, 1H, pyrimidine-H), 8.21 (s, 1H, pyrazole-H).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1080 cm⁻¹ (C-O).

  • MS (ESI+) : m/z 250.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Scalability of Methods

MethodYield (%)Time (h)ScalabilityCost
Direct Substitution65–7812–24HighLow
Buchwald-Hartwig856–8ModerateHigh
Microwave-Assisted680.5LowModerate

Chemical Reactions Analysis

Types of Reactions

2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Antiviral Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol, exhibit antiviral properties. For instance, the compound has shown efficacy against various viral infections by inhibiting viral replication mechanisms. Studies have demonstrated that similar compounds can inhibit viral polymerases, suggesting a potential pathway for therapeutic development against viral diseases .

Anticancer Properties

The compound has been evaluated for its anticancer activity. Pyrazolo[1,5-a]pyrimidines are known to target specific kinases involved in cell proliferation and survival. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by inhibiting aurora kinases and other critical signaling pathways .

Case Study:
A study assessing the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives on the MDA-MB-231 breast cancer cell line reported an IC50 value of 27.6 μM, indicating significant anticancer properties .

Phosphodiesterase Inhibition

Another promising application of this compound is its role as a phosphodiesterase inhibitor. Phosphodiesterases are enzymes that regulate cellular signaling pathways by hydrolyzing cyclic nucleotides. Inhibiting these enzymes can lead to enhanced cellular responses in various therapeutic contexts, including inflammation and cardiovascular diseases .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
AntiviralInhibits viral replication; potential use against various viral infections
AnticancerInduces apoptosis in cancer cells; targets kinases involved in cell division
Phosphodiesterase InhibitionEnhances cellular signaling; potential applications in treating inflammation

Mechanism of Action

The mechanism of action of 2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Substituent Effects on Bioactivity CMPPE (841253-81-4): The 4-chlorophenyl and piperidinyl groups enhance lipophilicity and receptor binding affinity, making it a potent GABAB modulator . In contrast, the target compound’s ethanolamine group may reduce blood-brain barrier penetration but improve aqueous solubility . Nitro-Tetrazolo Derivative (9c): The nitro group and tetrazolo core confer anti-inflammatory activity, likely through nitric oxide signaling, which is absent in the target compound .

Synthetic Accessibility The target compound’s synthesis likely involves condensation of a 7-chloro intermediate with ethanolamine, analogous to methods for CMPPE . Derivatives with bulkier substituents (e.g., 950301-16-3) require multi-step functionalization, increasing complexity .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Comparative ADME Properties
Property Target Compound CMPPE (841253-81-4) 9c (Nitro-Tetrazolo)
LogP ~1.2 (predicted) ~3.5 (high lipophilicity) ~0.8 (polar nitro group)
Solubility (mg/mL) >10 (ethanolamine enhances) <1 (chlorophenyl reduces) ~5 (moderate)
Metabolic Stability Moderate (amino group) High (piperidine resistance) Low (nitro reduction risk)
  • Target Compound: Balanced logP and solubility suggest suitability for oral administration. The amino group may undergo conjugation, requiring prodrug strategies for prolonged activity .
  • CMPPE : High lipophilicity favors CNS penetration but limits aqueous solubility, necessitating formulation optimization .

Biological Activity

The compound 2-((3-amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol is part of a broader class of pyrazolo[1,5-a]pyrimidine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H11N5OC_8H_{11}N_5O, with a molecular weight of approximately 181.21 g/mol. The structural features include:

  • A pyrazolo[1,5-a]pyrimidine core.
  • An amino group that enhances its interaction with biological targets.
  • An ethanol moiety that may influence its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases involved in cell signaling pathways. For instance, derivatives have demonstrated efficacy against kinases such as c-Abl and PDGFR, which are implicated in cancer progression and other diseases .
  • Antiproliferative Effects : Studies indicate that compounds within this class can induce apoptosis in cancer cells by disrupting the cell cycle. For example, a related compound was found to significantly decrease the proportion of cells in the G0/G1 phase and increase those in the pre-G1 phase, indicating apoptosis .
  • Anti-inflammatory Activity : Some pyrazolo[1,5-a]pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase Inhibition Inhibits c-Abl and PDGFR kinases; potential for treating kinase-dependent diseases
Antiproliferative Induces apoptosis in cancer cells; disrupts cell cycle progression
Anti-inflammatory Reduces levels of pro-inflammatory cytokines

Case Study: Anticancer Activity

In a study involving MCF-7 breast cancer cells, a related pyrazolo[1,5-a]pyrimidine derivative was tested for its anticancer properties. The results indicated that treatment led to:

  • Significant inhibition of tumor growth.
  • Induction of apoptosis characterized by DNA fragmentation.
  • Cell cycle arrest at the G1/S checkpoint .

Pharmacokinetics

The pharmacokinetic profile is crucial for understanding the therapeutic potential. While specific data on this compound is limited, related compounds have shown favorable absorption characteristics and metabolic stability .

Q & A

Q. Table 1: Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives

ParameterOptimal ConditionsReference
Reaction SolventEthanol/water mix or DCM
Temperature120°C (sealed tube) or reflux
CatalystsTriethylamine, ammonium acetate
PurificationColumn chromatography or preparative TLC

Q. Table 2: Common Characterization Techniques

TechniqueApplicationReference
X-ray crystallographyAbsolute configuration determination
1H/13C NMRSubstituent connectivity verification
LC-MS/MSQuantification in biological matrices

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